molecular formula C12H10ClN3O3 B5577603 (4-chloro-3-nitrophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

(4-chloro-3-nitrophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone

Cat. No.: B5577603
M. Wt: 279.68 g/mol
InChI Key: VMERKGDLYXXCQW-UHFFFAOYSA-N
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Description

(4-chloro-3-nitrophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone is a synthetic organic compound that features both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-chloro-3-nitrophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone typically involves the reaction of 4-chloro-3-nitrobenzoyl chloride with 3,5-dimethyl-1H-pyrazole in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction to form an amino group under appropriate conditions.

    Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Reduction: Formation of (4-amino-3-nitrophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It serves as a building block in organic synthesis due to its functional groups.

Biology: Research into the biological activity of this compound is ongoing

Medicine: The compound’s derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: In the materials science field, the compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The exact mechanism of action of (4-chloro-3-nitrophenyl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The nitro and chloro groups can participate in various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • (4-chloro-3-nitrophenyl)(phenyl)methanone
  • (4-chloro-3-nitrophenyl)(1H-pyrazol-1-yl)methanone
  • (4-chloro-3-nitrophenyl)(3,5-dimethyl-1H-imidazol-1-yl)methanone

Uniqueness: The presence of both the 4-chloro-3-nitrophenyl and 3,5-dimethyl-1H-pyrazol-1-yl groups in the same molecule provides unique reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable target for research and development.

Properties

IUPAC Name

(4-chloro-3-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClN3O3/c1-7-5-8(2)15(14-7)12(17)9-3-4-10(13)11(6-9)16(18)19/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMERKGDLYXXCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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